dl-去甲肾上腺素-d6 盐酸盐

描述

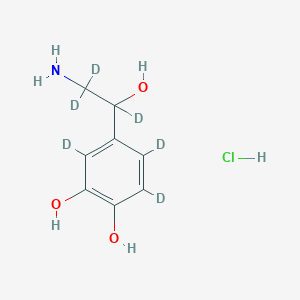

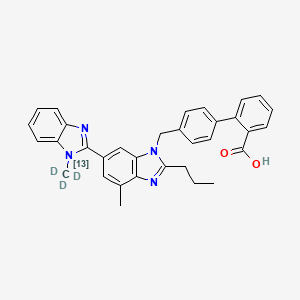

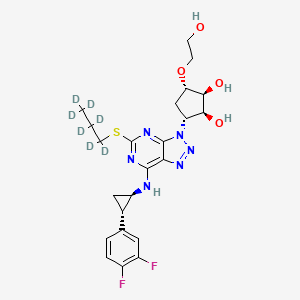

DL-Norepinephrine-d6 Hydrochloride is the deuterium labeled version of DL-Norepinephrine Hydrochloride . It is a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine . This compound targets α1 and β1 adrenoceptors and has an increasing effect on subendocardial oxygen tension .

Molecular Structure Analysis

The molecular formula of dl-Norepinephrine-d6 Hydrochloride is C8H6D6ClNO3 . The molecular weight is 211.68 . The structure includes a benzene ring with two hydroxyl groups, an amino group, and a hydrochloride group .Physical And Chemical Properties Analysis

The dl-Norepinephrine-d6 Hydrochloride is a solid substance with a white to off-white color . It has a molecular weight of 211.68 . It should be stored at 4°C, sealed storage, away from moisture .科学研究应用

dl-Norepinephrine-d6 Hydrochloride is a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine . It targets α1 and β1 adrenoceptors and has an increasing effect on subendocardial oxygen tension . This compound is often used as a stable isotope .

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

In the field of endocrinology , dl-Norepinephrine-d6 Hydrochloride can be used as an internal standard suitable for LC-MS/MS monitoring of norepinephrine levels in urine or plasma for diagnostic testing . Norepinephrine, also known as noradrenaline, is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma .

-

Gas Chromatography (GC) and Liquid Chromatography (LC) : dl-Norepinephrine-d6 Hydrochloride is suitable for use in gas chromatography (GC) and liquid chromatography (LC) techniques . These are analytical chemistry techniques used to separate, identify, and quantify each component in a mixture. The compound can be used as a reference standard in these techniques .

-

Neuroscience Research : dl-Norepinephrine-d6 Hydrochloride mimics the sympathomimetic actions of the endogenous norepinephrine . It targets α1 and β1 adrenoceptors and has an increasing effect on subendocardial oxygen tension . This makes it useful in neuroscience research, particularly in studies investigating the role of norepinephrine in the nervous system .

-

Pharmacokinetic Studies : Deuterated compounds like dl-Norepinephrine-d6 Hydrochloride are often used in pharmacokinetic studies . These studies investigate how a drug is absorbed, distributed, metabolized, and excreted in the body. The deuterated version of the drug can provide a clear signal in analytical techniques, making it easier to track the drug’s movement through the body .

-

Clinical Testing : dl-Norepinephrine-d6 Hydrochloride can be used as an internal standard suitable for LC-MS/MS monitoring of norepinephrine levels in urine or plasma for diagnostic testing . This can be particularly useful in endocrinology, where norepinephrine is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma .

-

Gas Chromatography (GC) and Liquid Chromatography (LC) : dl-Norepinephrine-d6 Hydrochloride is suitable for use in gas chromatography (GC) and liquid chromatography (LC) techniques . These are analytical chemistry techniques used to separate, identify, and quantify each component in a mixture. The compound can be used as a reference standard in these techniques .

-

Neuroscience Research : dl-Norepinephrine-d6 Hydrochloride mimics the sympathomimetic actions of the endogenous norepinephrine . It targets α1 and β1 adrenoceptors and has an increasing effect on subendocardial oxygen tension . This makes it useful in neuroscience research, particularly in studies investigating the role of norepinephrine in the nervous system .

-

Pharmacokinetic Studies : Deuterated compounds like dl-Norepinephrine-d6 Hydrochloride are often used in pharmacokinetic studies . These studies investigate how a drug is absorbed, distributed, metabolized, and excreted in the body. The deuterated version of the drug can provide a clear signal in analytical techniques, making it easier to track the drug’s movement through the body .

-

Clinical Testing : dl-Norepinephrine-d6 Hydrochloride can be used as an internal standard suitable for LC-MS/MS monitoring of norepinephrine levels in urine or plasma for diagnostic testing . This can be particularly useful in endocrinology, where norepinephrine is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma .

安全和危害

DL-Norepinephrine-d6 Hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental ingestion or contact, it is recommended to wash out the mouth or affected area with copious amounts of water and seek medical attention .

属性

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTFHMSZCSUVEU-GVFLBQLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])N)O)[2H])O)O)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dl-Norepinephrine-d6 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)